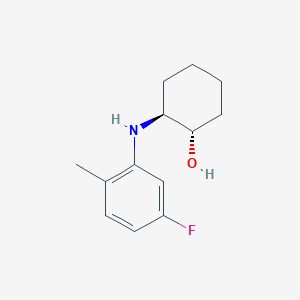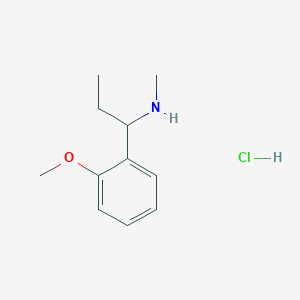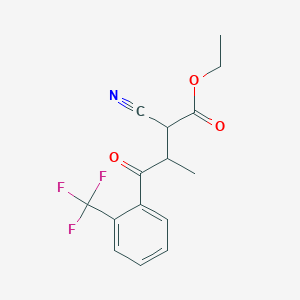![molecular formula C12H10ClIN4S2 B15281536 6-(2-Chloro-5-iodophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281536.png)
6-(2-Chloro-5-iodophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide is a synthetic organic compound that belongs to the class of triazolothiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide typically involves the following steps:
Formation of the triazolothiadiazole core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazides and thiosemicarbazides under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group with chloro and iodo substituents can be introduced via electrophilic aromatic substitution or coupling reactions.
Attachment of the sulfide group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the halogen substituents or the triazolothiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or the sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds of this class are often investigated for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, antiviral, or anticancer activities. Research into their mechanism of action and biological targets is ongoing.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and biological activity make them versatile tools in various applications.
Mecanismo De Acción
The mechanism of action of [6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or immune responses.
Comparación Con Compuestos Similares
Similar Compounds
[6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide: shares structural similarities with other triazolothiadiazoles, such as:
Uniqueness
The presence of both chloro and iodo substituents on the phenyl ring distinguishes [6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ethyl sulfide from other similar compounds. These substituents can influence the compound’s reactivity, biological activity, and overall properties.
Propiedades
Fórmula molecular |
C12H10ClIN4S2 |
|---|---|
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
6-(2-chloro-5-iodophenyl)-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H10ClIN4S2/c1-2-19-6-10-15-16-12-18(10)17-11(20-12)8-5-7(14)3-4-9(8)13/h3-5H,2,6H2,1H3 |
Clave InChI |
AUTVIABAROTMCH-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B15281464.png)
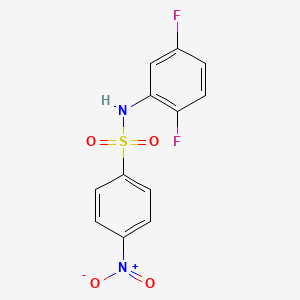

![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)
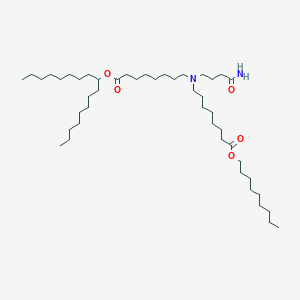
![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)

![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
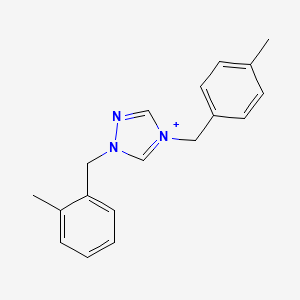
![[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine](/img/structure/B15281505.png)
